molecular formula C6H5NS B009494 4-Ethynyl-2-methylthiazole CAS No. 107263-89-8

4-Ethynyl-2-methylthiazole

Cat. No.: B009494
CAS No.: 107263-89-8
M. Wt: 123.18 g/mol
InChI Key: FYWOKPLZXCNQSZ-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methylthiazole is a useful research compound. Its molecular formula is C6H5NS and its molecular weight is 123.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antihyperglycemic Activities : Derivatives of 4-methylthiazole, including 7f and 7h, have shown promising antihyperglycemic activities. This suggests potential applications in developing treatments for type II diabetes (Li-da, 2010).

  • Antimicrobial and Enzyme Inhibitor Properties : Methyl-substituted 2-aminothiazole complexes demonstrate significant antimicrobial, enzyme inhibitor, and free radical scavenging properties against various bacteria and fungi (Khan et al., 2019).

  • Corrosion Inhibition : Certain triazole derivatives, particularly those including 4-methylthiazole units, effectively inhibit copper corrosion in acidic solutions (Sudheer & Quraishi, 2013). Additionally, 4-MTHT (4-methylthiazole) derivatives are highly effective in inhibiting mild steel corrosion in acidic media (Lagrenée et al., 2002; Bentiss et al., 2007).

  • Blood Platelet Aggregation Inhibitors : Compounds like 2-alkoxy- and 2-(4-methylpiperazin-1-yl)-4,5-diphenylthiazole have shown potent inhibitory activity against blood platelet aggregation (Konno et al., 1990).

  • Antibacterial and Antifungal Agents : 2-Amino-4-Methylthiazole analogues exhibit excellent antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal infections, with low toxicity to mammalian cells (Omar et al., 2020).

  • Spinal Cord Injury Treatment : Clomethiazole, containing a 4-methylthiazole unit, can be used to prevent and treat spinal cord injuries (Davis, 1954).

  • Antitubercular Activity : New derivatives of 4-methylthiazole show promising antitubercular activity against Mycobacterium tuberculosis (Shinde et al., 2019).

  • Synthesis of Liquid Crystals : 4-Methylthiazole derivatives have been used in the synthesis of liquid crystals with bent-rod structures exhibiting nematic phases (Lee & Yamamoto, 2001).

  • Fluorescent Probes for Biothiols Detection : Novel fluorescent probes based on 4-methylthiazole derivatives have been developed for the rapid and effective detection of biothiols in living cells, useful in analytical chemistry and diagnostics (Wang et al., 2017; Na et al., 2016).

Safety and Hazards

While specific safety data for 4-Ethynyl-2-methylthiazole is not available, safety data for a related compound, 4-Methylthiazole, suggests that it may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed .

Future Directions

Thiazole derivatives, including 4-Ethynyl-2-methylthiazole, have potential for further exploration in drug development due to their diverse biological activities . For instance, a study described the design, synthesis, and biological evaluation of a 4′-ethynyl-2′-deoxyadenosine 5′-monophosphate analog as a potent influenza A inhibitor .

Properties

IUPAC Name

4-ethynyl-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-6-4-8-5(2)7-6/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWOKPLZXCNQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469559
Record name 4-Ethynyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107263-89-8
Record name 4-Ethynyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-2-methyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.